molecular formula C5H9FO B135522 2-(1-Fluoroethyl)-3-methyloxirane CAS No. 125363-55-5

2-(1-Fluoroethyl)-3-methyloxirane

Cat. No.: B135522
CAS No.: 125363-55-5
M. Wt: 104.12 g/mol
InChI Key: IVNNSPWYDYTEOB-UHFFFAOYSA-N
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Description

2-(1-Fluoroethyl)-3-methyloxirane (CAS No. 125363-55-5) is a fluorinated epoxide characterized by a methyl-substituted oxirane ring with a 1-fluoroethyl group at the 2-position. Its molecular formula is C₅H₇FO, with an exact molecular weight of 148.03358 and a polar surface area (PSA) of 25.06 Ų . The compound’s structure combines the reactivity of the epoxide ring with the electronic effects of fluorine, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

CAS No.

125363-55-5

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

2-(1-fluoroethyl)-3-methyloxirane

InChI

InChI=1S/C5H9FO/c1-3(6)5-4(2)7-5/h3-5H,1-2H3

InChI Key

IVNNSPWYDYTEOB-UHFFFAOYSA-N

SMILES

CC1C(O1)C(C)F

Canonical SMILES

CC1C(O1)C(C)F

Synonyms

Oxirane, 2-(1-fluoroethyl)-3-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-(1-Fluoroethyl)-3-methyloxirane with other methyloxirane derivatives:

Compound Name Molecular Formula Molecular Weight CAS No. Substituent Features PSA (Ų)
This compound C₅H₇FO 148.03358 125363-55-5 1-Fluoroethyl, methyl 25.06
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.204 51410-46-9 4-Methoxyphenyl, methyl 25.06
2-(4-Fluorophenyl)-3-methyloxirane C₉H₉FO 152.17 N/A 4-Fluorophenyl, methyl 25.06
2-(3,4-Dimethoxyphenyl)-3-methyloxirane C₁₁H₁₄O₃ 194.23 N/A 3,4-Dimethoxyphenyl, methyl 34.14
2-(1,1-Dimethylethyl)-3-methyloxirane C₆H₁₂O 100.16 N/A tert-Butyl, methyl 12.53

Key Observations :

  • Fluorine vs. Methoxy Groups : The fluorine substituent in this compound enhances electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., 2-(4-Methoxyphenyl)-3-methyloxirane) .
  • Polarity : All aryl-substituted derivatives (e.g., 4-fluorophenyl, 4-methoxyphenyl) share a similar PSA (~25 Ų), while bulkier groups like tert-butyl reduce polarity (PSA = 12.53 Ų) .
  • Molecular Weight : Aryl-substituted analogs (e.g., 164.204 for 4-methoxyphenyl) are heavier than aliphatic derivatives (148.03 for 1-fluoroethyl) due to aromatic rings .
Epoxide Ring-Opening Reactions
  • This compound : The electron-withdrawing fluorine atom increases the electrophilicity of the epoxide ring, facilitating nucleophilic attacks (e.g., by amines or alcohols) in asymmetric synthesis .
  • Aryl-Substituted Analogs : Electron-rich aryl epoxides like 2-(3,4-dimethoxyphenyl)-3-methyloxirane undergo [3+2] cycloadditions with alkenes under Lewis acid catalysis to form tetrasubstituted tetrahydrofurans, a reaction less feasible with aliphatic fluorinated epoxides .
  • Steric Effects : The tert-butyl group in 2-(1,1-dimethylethyl)-3-methyloxirane hinders ring-opening reactions, limiting its utility in complex syntheses .
Stereochemical Control
  • Fluorinated Derivatives : The chiral center in this compound allows for enantioselective synthesis of fluorinated pharmaceuticals, as seen in analogs like (S)-3,3,3-trifluoropropene oxide .
  • Aryl-Substituted Derivatives: Trans-2,3-diphenyloxirane (a non-fluorinated analog) is synthesized via Jacobsen epoxidation, achieving high enantiomeric excess (>90%) through chiral catalysts .

Research Findings and Challenges

  • Stability Issues : Fluorinated epoxides like this compound are prone to hydrolysis under acidic conditions, requiring anhydrous handling .
  • Toxicity: Aliphatic epoxides (e.g., 2-[(3-Methylphenoxy)methyl]oxirane) may cause respiratory irritation, necessitating strict safety protocols during synthesis .
  • Synthetic Limitations : Bulky substituents (e.g., tert-butyl) reduce reaction yields in ring-opening reactions, as observed in 2-(1,1-dimethylethyl)-3-methyloxirane .

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